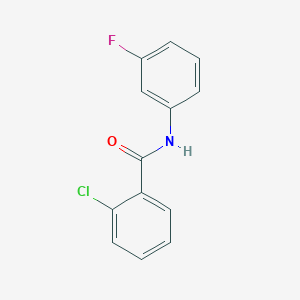

2-chloro-N-(3-fluorophenyl)benzamide

Description

Significance of Halogenated Benzamide (B126) Derivatives in Contemporary Organic and Medicinal Chemistry

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the benzamide framework gives rise to halogenated benzamide derivatives, a class of compounds with significant importance in modern organic and medicinal chemistry. Halogenation can profoundly influence a molecule's physicochemical properties. For instance, the high electronegativity of fluorine can alter the acidity of nearby protons and modulate the compound's metabolic stability. nih.gov Chlorine and other halogens can serve as key components in drug-target interactions, including the formation of halogen bonds, which are increasingly recognized as significant, stabilizing interactions in protein-ligand complexes. researchgate.netacs.orgacs.org

The strategic placement of halogens on the benzamide scaffold has been instrumental in the development of drugs with improved potency and pharmacokinetic profiles. researchgate.net This is because halogens can enhance a molecule's lipophilicity, facilitating its passage across biological membranes, and can also occupy specific binding pockets within target proteins, leading to increased selectivity and efficacy. researchgate.net Consequently, a substantial number of clinically approved drugs and investigational new drug candidates feature halogenated structures. nih.govresearchgate.net The versatility of halogens as synthetic handles in cross-coupling reactions further underscores their importance, enabling the construction of complex molecular architectures. researchgate.net

Overview of the Research Landscape for 2-chloro-N-(3-fluorophenyl)benzamide and its Analogues

The research landscape for N-arylbenzamides, the class of compounds to which this compound belongs, is extensive. Studies on analogous compounds, such as 2-chloro-N-(3-methylphenyl)benzamide and 2-chloro-N-(3-chlorophenyl)benzamide, have provided valuable insights into their structural and conformational properties. nih.govnih.gov X-ray crystallography studies of these analogues have revealed details about the dihedral angles between the benzoyl and aniline (B41778) rings and the nature of intermolecular hydrogen bonding. nih.govnih.gov

For instance, in 2-chloro-N-(3-methylphenyl)benzamide, the dihedral angle between the two aromatic rings is 38.7 (1)°. nih.gov In the case of 2-chloro-N-(3-chlorophenyl)benzamide, this angle is 69.74 (14)°. nih.gov Such structural information is crucial for understanding how these molecules might interact with biological targets. The synthesis of various N-arylbenzamides is often achieved through the condensation of a substituted benzoyl chloride with a corresponding aniline derivative. mdpi.com

While specific research on the biological activity of this compound is not extensively documented in the provided search results, related halogenated benzamides have been investigated for various therapeutic applications. For example, some halogenated salicylanilide (B1680751) derivatives have shown antimicrobial activity. mdpi.com The broader class of α-arylbenzamides has been identified as a pharmacologically relevant motif present in anticancer agents and inhibitors of viral enzymes. researchgate.netnih.gov

Scope and Objectives of the Academic Investigation

A focused academic investigation into this compound would aim to build upon the existing knowledge of its analogues and the broader class of halogenated benzamides. The primary objectives of such a study would be:

Synthesis and Characterization: To develop and optimize a synthetic route for this compound and to thoroughly characterize the compound using modern analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction. This would provide definitive structural data and allow for comparison with its analogues.

Conformational Analysis: To investigate the conformational preferences of this compound in both the solid state and in solution. This would involve analyzing the rotational barriers around the amide bond and the dihedral angles between the aromatic rings, providing insights into the molecule's three-dimensional structure.

Exploration of Biological Potential: To conduct a preliminary screening of this compound for potential biological activities. Based on the activities of related compounds, this could include assays for antimicrobial, anticancer, or enzyme inhibitory effects.

Structure-Activity Relationship (SAR) Studies: To synthesize a series of closely related analogues of this compound with systematic variations in the substitution pattern of the aromatic rings. This would allow for the establishment of preliminary SARs, elucidating the impact of the chloro and fluoro substituents on the observed biological activity.

This investigation would contribute to a deeper understanding of the chemical and potential biological properties of this specific halogenated benzamide, providing a foundation for future, more in-depth studies.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(3-fluorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO/c14-12-7-2-1-6-11(12)13(17)16-10-5-3-4-9(15)8-10/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSDSUPJBWMVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351645 | |

| Record name | 2-chloro-N-(3-fluorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64922-35-6 | |

| Record name | 2-chloro-N-(3-fluorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies for 2 Chloro N 3 Fluorophenyl Benzamide

Substitution Reactions at Halogenated Centers

The chlorine atom on the benzoyl ring serves as a prime site for nucleophilic substitution reactions. This reactivity is fundamental for introducing a variety of functional groups to the core structure.

The electron-withdrawing nature of the adjacent amide group activates the ortho-positioned chlorine atom toward nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride by various nucleophiles, including amines and thiols.

The reaction with amines or thiols typically proceeds by the attack of the nucleophile on the carbon atom bearing the chlorine, forming a temporary intermediate known as a Meisenheimer complex. acsgcipr.org Subsequent loss of the chloride ion yields the substituted product. acsgcipr.org These reactions are often facilitated by a base, which deprotonates the amine or thiol, increasing its nucleophilicity. acsgcipr.orglibretexts.org The use of polar aprotic solvents like DMF or NMP is common, although greener alternatives are increasingly sought. acsgcipr.org

For instance, reacting 2-chloro-N-(3-fluorophenyl)benzamide with a primary or secondary amine can yield the corresponding 2-amino-N-(3-fluorophenyl)benzamide derivative. Similarly, treatment with a thiol (R-SH) in the presence of a base leads to the formation of a 2-thioether-N-(3-fluorophenyl)benzamide. cas.cn These substitution reactions are valuable for building more complex molecules and for modulating the compound's physicochemical properties. libretexts.orgcas.cn

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Typical Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Amines (R¹R²NH) | Base (e.g., K₂CO₃, Et₃N), Polar Aprotic Solvent (e.g., DMF, DMSO), Heat | 2-(Dialkyl/Aryl)amino-N-(3-fluorophenyl)benzamide | libretexts.org |

| Thiols (RSH) | Base (e.g., NaH, K₂CO₃), Polar Aprotic Solvent (e.g., DMF, THF), Room Temp to Heat | 2-(Alkyl/Aryl)thio-N-(3-fluorophenyl)benzamide | acsgcipr.orgcas.cn |

Redox Chemistry of Benzamide (B126) Scaffolds

The benzamide core can undergo both oxidation and reduction reactions, targeting different parts of the molecule, primarily the amide functional group or substituents on the aromatic rings.

The direct oxidation of this compound to a sulfoxide (B87167) or sulfone is not possible as the parent molecule lacks a sulfur atom. However, this pathway becomes highly relevant for derivatives synthesized via the nucleophilic substitution reactions described previously (Section 5.1.1).

If a thioether derivative, such as 2-(alkylthio)-N-(3-fluorophenyl)benzamide, is prepared, the sulfur atom can be readily oxidized. Treatment with a mild oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), under controlled conditions would yield the corresponding sulfoxide. The use of stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or excess hydrogen peroxide, would lead to the fully oxidized sulfone. This two-step sequence of substitution followed by oxidation is a powerful strategy for introducing sulfinyl or sulfonyl groups, which are important pharmacophores in medicinal chemistry.

The amide functional group within the benzamide scaffold is susceptible to reduction. The most common outcome of this reduction is the conversion of the amide to an amine. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). This reaction would convert this compound into (2-chlorophenyl)(3-fluorophenylamino)methane.

Alternatively, under specific conditions or with different reagents, the carbonyl group of the amide could be reduced to a secondary alcohol, although this is a less common pathway for amides compared to their complete reduction to amines. Reducing agents such as sodium borohydride (B1222165) in the presence of certain catalysts might be employed for such transformations. rsc.org

Table 2: Redox Reactions of Benzamide Derivatives

| Reaction Type | Starting Material Substructure | Typical Reagents & Conditions | Product Substructure | Reference |

|---|---|---|---|---|

| Oxidation | Aryl-S-Alkyl (Thioether) | m-CPBA (for sulfoxide); KMnO₄ (for sulfone) | Aryl-S(O)-Alkyl (Sulfoxide) or Aryl-S(O)₂-Alkyl (Sulfone) | |

| Reduction | Amide (-CONH-) | 1. LiAlH₄, THF; 2. H₂O workup | Amine (-CH₂NH-) | youtube.com |

Cross-Coupling Reactions for Functionalization

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The chloro-substituent on the benzoyl ring of this compound makes it an ideal substrate for such transformations. nih.gov

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between sp²-hybridized carbon atoms. nih.govresearchgate.net In this context, this compound can act as the aryl halide partner, coupling with a variety of organoboron reagents (typically boronic acids or their esters) in the presence of a palladium catalyst and a base. rsc.orgwikipedia.org

The catalytic cycle generally involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-chlorine bond of the benzamide. wikipedia.org

Transmetalation : The organic group from the boronic acid is transferred to the palladium center, displacing the halide. wikipedia.org

Reductive Elimination : The two organic fragments on the palladium complex are coupled, forming the new biaryl product and regenerating the palladium(0) catalyst. wikipedia.org

This reaction is highly versatile due to the stability and commercial availability of a wide range of boronic acids. nih.gov By selecting the appropriate boronic acid, a vast array of aryl or heteroaryl groups can be installed at the 2-position of the benzoyl ring, leading to the synthesis of complex biaryl compounds. nih.govacs.org The choice of ligand for the palladium catalyst is crucial, with sterically demanding phosphine (B1218219) ligands like SPhos or XPhos often providing excellent results for the coupling of challenging aryl chlorides. acs.org

Table 3: Suzuki-Miyaura Coupling of this compound

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Palladium Catalyst (Precursor) | Pd(OAc)₂, Pd₂(dba)₃ | Source of active Pd(0) catalyst | nih.govresearchgate.net |

| Ligand | SPhos, XPhos, PPh₃, FcPPh₂ | Stabilizes catalyst, facilitates oxidative addition and reductive elimination | nih.govacs.org |

| Boron Reagent | Aryl-B(OH)₂, HetAryl-B(OH)₂ | Provides the new aryl/heteroaryl group | nih.gov |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boron reagent for transmetalation | nih.gov |

| Solvent | Toluene, Dioxane/H₂O, THF | Solubilizes reagents and facilitates reaction | nih.gov |

Intramolecular Cyclization and Annulation Reactions (e.g., Rhodium(III)-catalyzed annulation to azepinones)

Intramolecular cyclization and annulation reactions represent a powerful strategy for the synthesis of complex heterocyclic structures from relatively simple precursors. In the context of this compound, such reactions could be envisioned to construct novel polycyclic frameworks. A notable example of such a transformation is the rhodium(III)-catalyzed intramolecular annulation of benzamides to form azepinone derivatives. nih.gov

Azepinones are seven-membered heterocyclic compounds that form the core structure of several natural products and bioactive molecules. nih.gov The synthesis of diversely substituted azepinones can be achieved through a rhodium(III)-catalyzed intramolecular annulation of benzamide-tethered allylic alcohols. This reaction proceeds under mild conditions, often at room temperature, and can afford azepinones bearing a quaternary carbon center. nih.gov

While the general methodology for the Rh(III)-catalyzed synthesis of azepinones from benzamides has been established, specific studies detailing the application of this reaction to this compound are not extensively documented in the reviewed literature. However, based on the established mechanism, a hypothetical reaction pathway can be proposed. The reaction would likely involve the C-H activation of the benzamide substrate, followed by coordination of the rhodium catalyst and subsequent intramolecular cyclization.

Rhodium-catalyzed reactions are known to be influenced by the electronic and steric properties of the substituents on the benzamide. nih.govacs.org The presence of a chloro group at the 2-position of the benzoyl moiety and a fluoro group at the 3-position of the N-phenyl ring in this compound would be expected to modulate the reactivity of the substrate in such transformations.

Other related rhodium-catalyzed reactions on benzamides include oxidative cycloadditions with alkynes to yield isoquinolones. acs.org These reactions proceed via a proposed C-H/N-H activation mechanism and are tolerant of a wide range of substituents, including halogens on the aromatic rings. acs.org This suggests that this compound could be a viable substrate for various rhodium-catalyzed C-H functionalization and cyclization reactions.

Further research is required to explore the specific reactivity of this compound in rhodium(III)-catalyzed annulation reactions for the synthesis of novel azepinone derivatives and other heterocyclic systems.

Impact of Substitution Patterns on Chemical Reactivity Profiles

The chemical reactivity of this compound is significantly influenced by the nature and position of the substituents on its aromatic rings. The chloro and fluoro groups, both being halogens, exert a combination of inductive and resonance effects that modulate the electron density and, consequently, the reactivity of the molecule in various chemical transformations.

The reactivity of substituted benzamides in transition metal-catalyzed reactions, such as C-H activation and cross-coupling reactions, is a subject of considerable study. The electronic properties of the substituents on both the N-aryl and the benzoyl rings can have a profound impact on the reaction outcomes.

Electronic Effects of Substituents:

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Impact on Ring Electron Density |

| Chlorine | 2- (Benzoyl) | -I (Electron-withdrawing) | +R (Electron-donating, weak) | Deactivating |

| Fluorine | 3- (N-Phenyl) | -I (Electron-withdrawing) | +R (Electron-donating, weak) | Deactivating |

The chlorine atom at the 2-position of the benzoyl ring is primarily electron-withdrawing due to its inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution. Its weak resonance effect (+R) is generally outweighed by the inductive effect. Similarly, the fluorine atom at the 3-position of the N-phenyl ring is also strongly electron-withdrawing through its inductive effect.

These electron-withdrawing properties can influence the reactivity of the amide bond itself. For instance, in rhodium-catalyzed transarylation reactions of benzamides, the substituents on the amide's nitrogen atom have been shown to greatly affect the selectivity of metal insertion into either the C-C or C-N bond. acs.org

Steric Effects of Substituents:

Beyond electronic effects, the steric hindrance imposed by the substituents can also play a crucial role in directing the regioselectivity of reactions. The 2-chloro substituent on the benzoyl ring can sterically hinder reactions at the ortho position and influence the preferred conformation of the molecule.

Mechanistic Studies of Biological Activity of Benzamide Derivatives

Elucidation of Molecular Targets and Biochemical Pathways

The biological effects of benzamide (B126) derivatives are dictated by their interactions with specific biomolecules. Research has identified key molecular targets, including enzymes, cell surface receptors, and intracellular macromolecules, which are modulated by these compounds, leading to a cascade of downstream biochemical events.

Benzamide derivatives have been identified as potent inhibitors of several critical enzymes.

Topoisomerase: Novel bacterial topoisomerase inhibitors (NBTIs) represent a promising class of antibacterial agents, and some tricyclic NBTIs incorporating an amide linkage have shown significant activity. These compounds can induce both single- and double-strand breaks in bacterial DNA by inhibiting enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription researchgate.netnih.gov. Unlike some prototypical NBTIs that only cause single-strand breaks, these amide derivatives can induce double-strand breaks, highlighting a distinct mechanism of action nih.gov. Furthermore, some of these bacterial topoisomerase inhibitors have unexpectedly shown activity against human topoisomerase IIα, suggesting a potential for development as anticancer agents nih.gov. The ability to selectively target bacterial topoisomerases over their human counterparts is a key aspect of designing safe and effective antibacterial drugs researchgate.net.

Chitinases: Chitin is a vital structural component of fungal cell walls, and its synthesis and remodeling are critical for fungal viability. Enzymes known as chitinases are responsible for hydrolyzing chitin and are considered potential targets for novel antifungal therapies nih.gov. While various chemical scaffolds are being explored for chitinase inhibition, the specific activity of 2-chloro-N-(3-fluorophenyl)benzamide and its close analogs against these enzymes is not extensively detailed in current literature nih.govnih.govresearchgate.net. However, the broader principle of enzyme inhibition as a therapeutic strategy underpins the investigation of diverse chemical structures, including benzamides, for this purpose.

Succinate Dehydrogenase (SDH): Succinate dehydrogenase (SDH) is a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain. It has become a major target for the development of fungicides nih.govnih.gov. Carboxamide fungicides, which share the amide functional group with benzamide derivatives, are known to act as SDH inhibitors (SDHIs) nih.gov. These inhibitors disrupt the fungal respiratory chain by binding to the ubiquinone binding site of the SDH enzyme complex nih.gov. Fluopyram, a fungicide containing a benzamide moiety, is a known SDH inhibitor, demonstrating that this chemical class can effectively target this enzyme google.com.

Benzamides can bind to specific receptors, thereby modulating cellular signaling pathways.

Neurotransmitter Systems: Halogenated benzamide derivatives are well-known for their interaction with neurotransmitter systems in the central nervous system (CNS). They have been developed as radioligands for imaging dopamine D2-like receptors, which are crucial in dopaminergic neurotransmission nih.gov. The affinity for these receptors is influenced by the type and position of halogen substituents on the benzamide structure nih.gov. Additionally, complex benzamide derivatives have been shown to act as potent and selective inhibitors of the glycine transporter type 1 (GlyT-1) acs.orgacs.org. By inhibiting GlyT-1, these compounds increase extracellular glycine levels, which in turn enhances N-methyl-D-aspartate (NMDA) receptor-mediated glutamatergic neurotransmission. This modulation can facilitate the release of other neurotransmitters, such as dopamine, in key brain regions like the nucleus accumbens acs.orgacs.org.

Cereblon (CRBN) Ligase: Cereblon is a substrate receptor for the CRL4 E3 ubiquitin ligase complex and is the primary target of immunomodulatory imide drugs (IMiDs) like thalidomide acs.orgnih.govnih.gov. Recently, novel benzamide-type derivatives have been developed as non-phthalimide CRBN binders acs.orgnih.gov. These compounds are designed to optimize physicochemical properties, stability, and on-target affinity while reducing the degradation of off-target neosubstrates associated with traditional IMiDs nih.govchemrxiv.org. Fluorinated benzamide derivatives, in particular, have shown increased binding affinity for Cereblon acs.org. These new ligands provide a pathway for creating more selective and stable proteolysis-targeting chimeras (PROTACs) for targeted protein degradation nih.govchemrxiv.org.

PD-L1: The interaction between programmed cell death-1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that tumor cells exploit to evade the immune system nih.govacs.orgnih.gov. Blocking this interaction can restore T-cell activity against cancer cells sdu.dk. While monoclonal antibodies are the current standard of care, small-molecule inhibitors are being actively pursued. A series of novel benzamide derivatives have been designed and evaluated as inhibitors of the PD-1/PD-L1 interaction nih.govacs.orgnih.gov. Some of these compounds exhibit potent inhibitory activity, with IC50 values in the nanomolar range, and can effectively activate antitumor immunity in T cells nih.govnih.gov.

The biological activity of benzamide derivatives can also stem from direct interactions with intracellular macromolecules like DNA and various proteins. N-acyloxy-N-alkoxyamides, for example, are known to react directly with DNA, primarily at the N7 position of guanine and the N3 position of adenine, leading to mutagenic effects nih.gov. Organotin(IV) complexes derived from hydrazone Schiff bases containing a benzohydrazone component can interact with calf thymus DNA (CT-DNA) through an intercalation mode mdpi.com. Furthermore, these compounds can bind to proteins such as bovine serum albumin (BSA), with the interaction being characterized as a static quenching process mdpi.com.

Structure-Activity Relationship (SAR) Investigations and Pharmacophore Elucidation

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of benzamide derivatives influences their biological activity. These investigations guide the optimization of lead compounds to enhance potency and selectivity.

The presence, type, and position of halogen atoms on the benzamide scaffold significantly impact biological potency.

Receptor Affinity: In the context of TRPV1 antagonists, a 2-chloro derivative of a phenyl C-region analog showed good antagonism, whereas the corresponding 2-fluoro derivative was a weak antagonist, possibly due to insufficient hydrophobic interactions nih.gov. For dopamine D2 receptor ligands, iodinated benzamides displayed high affinity, with Ki values in the nanomolar range nih.gov.

Enzyme Inhibition: Fluorine substitution has been used to improve the activity and selectivity of histone deacetylase (HDAC) inhibitors. An N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide compound was found to be a potent and selective inhibitor of HDAC3 chemrxiv.org.

Antiproliferative and Fungicidal Activity: For benzamides substituted with quinoline-linked 1,2,4-oxadiazole (B8745197), electron-withdrawing groups on the benzene ring, such as 3-CF3 or 3,4-dichloro substituents, were found to be beneficial for inhibitory activity against Sclerotinia sclerotiorum sdu.dk.

The table below summarizes the effect of different substituents on the biological activity of various benzamide derivatives.

| Compound Class | Substituent Modification | Effect on Biological Potency | Target |

| Phenyl Propanamides | 2-Chloro on phenyl C-region | Good antagonism | TRPV1 Receptor |

| Phenyl Propanamides | 2-Fluoro on phenyl C-region | Weak antagonism | TRPV1 Receptor |

| N-(2-aminophenyl)-benzamides | 4-Fluoro on aminophenyl ring | Potent and selective inhibition | HDAC3 |

| Quinoline-linked Benzamides | 3-CF3 or 3,4-Cl2 on benzamide | Superior inhibitory activity | S. sclerotiorum |

The three-dimensional conformation of benzamide molecules is a critical determinant of their interaction with biological targets. The relative orientation of the two aromatic rings and the conformation of the central amide linkage can either facilitate or hinder binding to a target's active site.

Studies on other halogenated aromatic compounds have distinguished between "closed" and "open" conformations based on the relative orientation of the substituted rings biomedres.us. These conformational preferences can be crucial for bioactivity, as they determine how the molecule presents its binding motifs to a receptor or enzyme. The flexibility of the molecule and its ability to adopt a specific, low-energy conformation (a bioactive conformer) upon approaching the target site is key to its biological function nih.gov. The introduction of halogen atoms can influence these conformational preferences through steric and electronic effects, thereby modulating the bioactivity of the compound nih.govresearchgate.net.

Applications in Advanced Materials Science and Chemical Synthesis

Utilization as Synthetic Building Blocks for Complex Organic Molecules

Organic molecules functionalized with halogen atoms and amide groups are fundamental components for the modular, bottom-up assembly of complex molecular architectures. sigmaaldrich.com Compounds like 2-chloro-N-(3-fluorophenyl)benzamide are considered valuable synthetic building blocks due to the inherent reactivity of their constituent parts. Benzamides, as a class, are widely employed in organic synthesis, serving as precursors for a variety of more complex structures. mdpi.com

The presence of chloro and fluoro substituents on the two different phenyl rings allows for selective and differential reactivity in cross-coupling reactions, a cornerstone of modern synthetic chemistry. For instance, the carbon-chlorine bond can be targeted for reactions like Suzuki, Heck, or Buchwald-Hartwig amination, while the carbon-fluorine bond, being stronger, would typically remain intact under such conditions. This differential reactivity enables the sequential and controlled introduction of new functional groups, making it possible to construct intricate molecules with high precision.

Role in Polymer Chemistry and Material Design

The structure of this compound is suggestive of its potential utility as a monomer or a modifying agent in polymer chemistry. The amide linkage is a defining feature of important polymer families like aramids (aromatic polyamides), which are known for their exceptional thermal stability and mechanical strength. While there is no specific literature detailing the polymerization of this compound, its bifunctional nature—with reactive sites on both aromatic rings—makes it a candidate for polycondensation reactions.

The incorporation of halogen atoms, particularly fluorine, into polymer backbones is a well-established strategy for designing materials with specific properties. sigmaaldrich.com Fluorinated polymers often exhibit:

Chemical Resistance: Fluorine atoms can create a non-reactive surface, protecting the polymer from chemical attack.

Low Surface Energy: This leads to materials with hydrophobic and oleophobic (water- and oil-repellent) properties.

Specific Optical and Electrical Properties: The high electronegativity of fluorine can influence the electronic distribution within the polymer, affecting its dielectric constant, refractive index, and other related properties.

By integrating a monomer like this compound into a polymer chain, it is conceivable to create materials that combine the structural rigidity of benzanilides with the unique properties imparted by fluorination. Such materials could find applications in high-performance films, coatings, or specialized electronic components.

Exploration of Optical and Electrical Properties (Theoretical and Experimental)

Theoretical studies, often employing Density Functional Theory (DFT), are used to predict the electronic structure and related properties of these molecules. nih.govresearchgate.net For example, first-principles calculations on chlorinated phenyl benzamides have been used to determine their band gaps and dielectric constants. researchgate.net A study on 2-chloro-3-chloro-phenyl-benzamide calculated a band gap of 3.08 eV, a value that falls within the range typical for NLO materials. researchgate.net The same study computed its average dielectric constant to be 1.42. researchgate.net Such theoretical investigations are crucial for screening candidate molecules for specific applications before undertaking more complex experimental synthesis and characterization. orientjchem.orgresearchgate.net

Experimental characterization, primarily through single-crystal X-ray diffraction, reveals how these molecules arrange themselves in the solid state. nih.govnih.govnih.gov The intermolecular interactions, such as hydrogen bonds (N-H···O) and, in some cases, halogen bonds (C-Cl···O), play a critical role in defining the crystal packing. nih.govnih.gov This supramolecular arrangement significantly influences the bulk properties of the material, including its NLO response. nih.gov For instance, studies on pyrimidine (B1678525) derivatives have shown that the crystalline environment can enhance NLO properties, with the dipole moment increasing by over 20% compared to the isolated molecule. nih.gov

The combination of electron-withdrawing halogen atoms and the π-conjugated system of the aromatic rings in this compound suggests that it likely possesses interesting electronic properties. The precise nature of its optical absorption, fluorescence, and nonlinear response would be determined by the interplay between its molecular structure and solid-state packing. scielo.brresearchgate.netrsc.org

Data on Related Benzamide (B126) Compounds

The following table summarizes theoretical and experimental data for benzamide derivatives structurally related to this compound, providing a comparative basis for its potential properties.

| Compound Name | Molecular Formula | Crystal System | Key Findings | Reference |

| 2-chloro-N-(3-chlorophenyl)benzamide | C₁₃H₉Cl₂NO | Orthorhombic | Molecules are linked into infinite chains via intermolecular N-H···O hydrogen bonds. The amide group forms dihedral angles of 89.11° and 22.58° with the benzoyl and aniline (B41778) rings, respectively. | nih.govnih.gov |

| 3-chloro-N-(2-chlorophenyl)benzamide | C₁₃H₉Cl₂NO | Not specified | The two aromatic rings are nearly coplanar (dihedral angle of 4.73°). The structure is stabilized by N-H···O hydrogen bonds. | nih.gov |

| 2-chloro-3-chloro-phenyl-benzamide | C₁₃H₉Cl₂NO | Orthorhombic | Theoretical calculations show a band gap of 3.08 eV and an average dielectric constant of 1.42. | researchgate.net |

| N-(2,3-difluorophenyl)-2-fluorobenzamide | C₁₃H₈F₃NO | Monoclinic | Aromatic rings are effectively co-planar, but the central amide group is twisted. The structure is influenced by amide-amide hydrogen bonds. | mdpi.com |

Future Research Directions and Unexplored Avenues for 2 Chloro N 3 Fluorophenyl Benzamide

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The classical synthesis of benzamides often involves the coupling of a benzoic acid derivative with an aniline (B41778). While effective, these methods can sometimes be limited by harsh reaction conditions, moderate yields, and the generation of stoichiometric byproducts. Future research should focus on the development of more efficient and selective synthetic routes to 2-chloro-N-(3-fluorophenyl)benzamide and its analogues.

One promising avenue is the exploration of transition-metal-catalyzed cross-coupling reactions . Methodologies such as palladium- or copper-catalyzed aminocarbonylation of aryl halides could provide a more direct and atom-economical approach. For instance, the coupling of 1-chloro-2-iodobenzene with 3-fluoroaniline in the presence of carbon monoxide and a suitable catalyst system could be investigated.

Another area ripe for exploration is the use of flow chemistry . Continuous flow reactors offer significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for rapid reaction optimization. Developing a flow-based synthesis for this compound could lead to a more scalable and environmentally friendly manufacturing process.

Furthermore, the application of solid-phase synthesis could facilitate the rapid generation of a library of related analogues for structure-activity relationship (SAR) studies. nih.gov By immobilizing either the 2-chlorobenzoic acid or the 3-fluoroaniline component on a solid support, a variety of building blocks can be systematically introduced, allowing for a comprehensive exploration of the chemical space around the lead compound. nih.gov

Finally, the investigation of multicomponent reactions (MCRs) could offer a highly convergent and efficient strategy. mdpi.com Designing an MCR that incorporates the key structural motifs of this compound from simple starting materials would represent a significant advancement in its synthesis. mdpi.com

In-depth Computational Modeling for Predictive Science and De Novo Design

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental efforts and accelerating the discovery process. For this compound, in-depth computational modeling will be instrumental in elucidating its structure-property relationships and in the de novo design of novel derivatives with tailored functionalities.

Density Functional Theory (DFT) calculations can be employed to determine the ground-state geometry, electronic structure, and spectroscopic properties of the molecule. tandfonline.com This information can provide insights into its reactivity, stability, and potential intermolecular interactions. Furthermore, DFT can be used to calculate various molecular descriptors that are crucial for developing Quantitative Structure-Activity Relationship (QSAR) models. nih.gov

Molecular docking and molecular dynamics (MD) simulations will be essential for predicting the binding affinity and mode of interaction of this compound with potential biological targets. tandfonline.comnih.gov By screening the compound against a panel of known protein structures, potential targets can be identified, and the key interactions driving binding can be elucidated. MD simulations can further explore the conformational dynamics of the ligand-protein complex, providing a more realistic picture of the binding event.

Pharmacophore modeling and virtual screening can be utilized to identify other compounds with similar steric and electronic features that are likely to exhibit similar biological activities. nih.gov This approach can be used to screen large compound libraries to identify novel hits for further investigation.

The data generated from these computational studies can be integrated to build robust QSAR models . nih.gov These models can then be used to predict the activity of virtual compounds, enabling the de novo design of new this compound derivatives with improved potency and selectivity.

Advanced Characterization of Solid-State Forms and Phase Transitions

The solid-state properties of a compound, such as its crystal form and polymorphism, can have a profound impact on its physical and chemical stability, solubility, and bioavailability, particularly for pharmaceutical applications. americanpharmaceuticalreview.comazom.com A thorough investigation of the solid-state forms and phase transitions of this compound is therefore a critical area for future research.

The first step in this direction would be a comprehensive polymorph screen . This involves crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and cooling rates) to identify all accessible crystalline forms. Each identified polymorph should then be fully characterized using techniques such as:

Powder X-ray Diffraction (PXRD) to determine the crystal lattice parameters.

Single-Crystal X-ray Diffraction to elucidate the precise three-dimensional arrangement of the molecules in the crystal.

Differential Scanning Calorimetry (DSC) to determine the melting point and enthalpy of fusion of each polymorph and to study any phase transitions between them. azom.com

Thermogravimetric Analysis (TGA) to assess the thermal stability of each form.

Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy to probe the vibrational modes, which are sensitive to the crystalline environment.

Understanding the thermodynamic relationships between the identified polymorphs is crucial. This involves determining the relative stability of each form as a function of temperature and pressure. Such studies can help in identifying the most stable polymorph, which is often the preferred form for development. americanpharmaceuticalreview.com

Furthermore, investigating phase transitions between different solid forms is of paramount importance. americanpharmaceuticalreview.comazom.comresearchgate.net This includes studying the kinetics and mechanisms of these transformations, which can be influenced by factors such as temperature, humidity, and mechanical stress. researchgate.net This knowledge is vital for ensuring the physical stability of the compound during storage and processing.

Expanding the Scope of Mechanistic Biological Research and Target Identification

While the benzamide (B126) moiety is present in many biologically active compounds, the specific biological effects of this compound are currently unknown. A crucial future research direction is to expand the scope of its mechanistic biological investigation and to identify its molecular targets.

Initial phenotypic screening in various cell-based assays can provide valuable clues about the compound's potential biological activities. This could include assays for cytotoxicity in cancer cell lines, anti-inflammatory effects, antimicrobial activity, or effects on specific signaling pathways.

Once a promising biological activity is identified, the next critical step is target identification and validation . mdpi.comtechnologynetworks.comastrazeneca.com Modern chemical proteomics approaches can be employed to identify the protein(s) that directly interact with this compound. mdpi.com Techniques such as affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, can be highly effective.

Following the identification of potential targets, target validation is essential to confirm that modulation of the target is responsible for the observed biological effect. technologynetworks.com This can be achieved through various methods, including:

Genetic approaches , such as siRNA-mediated knockdown or CRISPR-Cas9 gene editing of the target protein, to see if this phenocopies the effect of the compound.

Biochemical and biophysical assays to confirm the direct binding of this compound to the purified target protein and to determine the binding affinity and kinetics.

Structural biology studies , such as X-ray crystallography or cryo-electron microscopy, to determine the three-dimensional structure of the compound bound to its target. This can provide invaluable insights into the mechanism of action and guide the design of more potent and selective analogues.

By systematically exploring these avenues of research, the scientific community can begin to unravel the chemical, physical, and biological properties of this compound, paving the way for its potential application in various fields of science and technology.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-chloro-N-(3-fluorophenyl)benzamide, and what experimental conditions are critical for high yield?

- Methodology : The compound can be synthesized via amide coupling between 2-chlorobenzoyl chloride and 3-fluoroaniline. Key steps include:

- Dissolving 3-fluoroaniline in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).

- Slow addition of 2-chlorobenzoyl chloride at 0–5°C to minimize side reactions.

- Stirring at room temperature for 12–24 hours, followed by purification via recrystallization or column chromatography.

- Critical Conditions : Temperature control during reagent addition, use of a base (e.g., triethylamine) to neutralize HCl byproducts, and solvent purity to avoid hydrolysis .

Q. Which analytical techniques are most effective for characterizing the structural and chemical properties of this compound?

- Structural Elucidation :

- X-ray crystallography for definitive confirmation of molecular geometry and intermolecular interactions (e.g., hydrogen bonding, halogen packing) .

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity. The fluorine atom’s electron-withdrawing effect causes distinct deshielding in aromatic protons .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between similar benzamide derivatives?

- Approach :

- Compare torsion angles and dihedral angles of the aromatic rings with published analogs (e.g., 2-chloro-N-(3-methylphenyl)benzamide ).

- Use computational tools (DFT calculations) to model preferred conformations and validate experimental data.

- Re-examine crystallization solvents, as polarity can influence packing motifs. For example, chloroform may promote π-π stacking, while DMSO disrupts it .

Q. What strategies optimize the compound’s bioactivity in antimicrobial assays, and how do structural modifications impact efficacy?

- Design Considerations :

- Introduce electron-donating groups (e.g., -OCH₃) at the 4-position of the benzamide ring to enhance membrane penetration .

- Replace the 3-fluorophenyl group with a pyridyl moiety to improve solubility and target binding (observed in related sulfonamide derivatives ).

- Testing Protocol :

- Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Compare results with control compounds (e.g., 3-chloro-N-phenylbenzamide ) to isolate the fluorine atom’s role in bioactivity .

Q. How do reaction kinetics and mechanistic pathways differ when synthesizing halogenated benzamides under microwave irradiation vs. conventional heating?

- Kinetic Analysis :

- Microwave-assisted synthesis reduces reaction time from 24 hours to 30–60 minutes by enhancing dipole polarization.

- Monitor reaction progress via in-situ FTIR to track carbonyl stretching (1700–1650 cm⁻¹) and amine consumption .

- Mechanistic Insights : Microwave conditions may favor a concerted mechanism over stepwise intermediates, reducing side-product formation (e.g., diarylurea) .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in thermal stability data reported for halogenated benzamides?

- Methodology :

- Perform thermogravimetric analysis (TGA) under uniform heating rates (e.g., 10°C/min) and compare decomposition onset temperatures.

- Correlate stability with crystallinity (via XRD) and substituent electronegativity. For example, fluorine’s inductive effect may delay degradation compared to chlorine analogs .

Q. What computational models best predict the compound’s solubility and partition coefficient (log P)?

- Tools :

- Use COSMO-RS or Hansen Solubility Parameters to simulate solvent interactions.

- Validate predictions with experimental shake-flask assays in octanol/water systems.

- Note: Fluorine’s hydrophobicity increases log P, but its polarity can enhance aqueous solubility in polar protic solvents .

Applications in Drug Discovery

Q. How can this compound serve as a scaffold for kinase inhibitor development?

- Rationale :

- The planar benzamide core mimics ATP-binding motifs in kinases.

- Fluorine’s van der Waals radius (1.47 Å) allows tight packing in hydrophobic kinase pockets (e.g., EGFR-TK) .

- Screening : Perform molecular docking with AutoDock Vina, focusing on hinge-region interactions. Prioritize derivatives with -CF₃ or -CN groups for enhanced binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.